1-[(3-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Chemical Reactions Analysis
- Protodeboronation : This compound could undergo protodeboronation, releasing the boronic ester group. Such reactions are valuable in organic synthesis .
- Hydromethylation : When paired with a Matteson–CH2–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation. This transformation is not well-explored but holds promise .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antidiabetic Applications
Given the importance of managing diabetes, exploring F2743-0186’s impact on glucose regulation and insulin sensitivity could be valuable.
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-10-16(24(27)28)7-8-18(13)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-15(21)11-14/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXUSBMYLGMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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